4-(2-aminoethyl)-N-methylbenzamide hydrochloride
Description
Properties
IUPAC Name |
4-(2-aminoethyl)-N-methylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-12-10(13)9-4-2-8(3-5-9)6-7-11;/h2-5H,6-7,11H2,1H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNQNDNJJIMYML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-aminoethyl)-N-methylbenzamide hydrochloride typically involves the following steps:
Amination: The starting material, 4-(2-chloroethyl)benzamide, undergoes nucleophilic substitution with an amine source, such as methylamine, to introduce the amino group.
Hydrochloride Formation: The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Aminoethyl)-N-methylbenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like iron and hydrochloric acid or catalytic hydrogenation.
Substitution: Using nucleophiles such as sodium cyanide or ammonia.
Major Products Formed:
Oxidation: 4-(2-aminoethyl)-N-methylbenzamide nitrate.
Reduction: 4-(2-aminoethyl)-N-methylbenzamide amine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H15ClN2O
- Molecular Weight : 214.69 g/mol
- Functional Groups : Amide group, para-methyl substitution on the benzene ring, and an aminoethyl side chain.
These structural characteristics contribute to its biological activity by enabling interactions with various biological targets.
Chemistry
4-(2-aminoethyl)-N-methylbenzamide hydrochloride serves as a building block for the synthesis of complex organic molecules. It can undergo various chemical reactions, including:
- Oxidation : The aminoethyl side chain can be oxidized to form corresponding oximes or nitriles.
- Reduction : The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
- Substitution : The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Biology
In biological research, this compound is investigated for its potential roles in:
- Enzyme-Catalyzed Reactions : It may act as a substrate for transaminase enzymes, facilitating important biochemical processes.
- Ligand Studies : Its structural features suggest potential interactions with specific receptors, influencing cellular signaling pathways.
Medicine
The compound has been explored for its therapeutic properties, particularly:
- Antiparasitic Activity : Related compounds have shown potent activity against Trypanosoma brucei, with an EC50 of 0.001 μM, indicating potential for treating parasitic infections .
- Antitumor Activity : Analogous compounds have demonstrated significant antitumor efficacy in vivo, highlighting the potential for developing cancer therapies .
Antiparasitic Activity
A study identified a related compound that exhibited potent antiparasitic properties against Trypanosoma brucei. The most effective analog had an EC50 of 0.001 μM and was orally bioavailable, demonstrating good plasma and brain exposure in mice .
Antitumor Activity
Research into derivatives of this compound has shown promising results against human colorectal carcinoma cells (HCT116). Some analogs exhibited IC50 values lower than 5-FU (a standard chemotherapy drug), indicating enhanced efficacy against cancer cells .
Mechanism of Action
The mechanism by which 4-(2-aminoethyl)-N-methylbenzamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
4-(2-Aminoethyl)-N-methylbenzamide hydrochloride is unique in its structure and reactivity compared to other similar compounds. Some of the similar compounds include:
4-(2-Aminoethyl)benzamide: Lacks the N-methyl group.
4-(2-Aminoethyl)benzenesulfonamide: Contains a sulfonamide group instead of the amide group.
4-(2-Aminoethyl)pyridine: Has a pyridine ring instead of a benzene ring.
These compounds differ in their functional groups and molecular frameworks, leading to variations in their chemical properties and applications.
Biological Activity
4-(2-aminoethyl)-N-methylbenzamide hydrochloride, also known as N-(2-aminoethyl)-4-methylbenzamide hydrochloride, is a chemical compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound features a benzamide core with a methyl group at the para position relative to the amide group, alongside a 2-aminoethyl side chain. Its molecular formula is with a molecular weight of approximately 214.69 g/mol. The aminoethyl side chain is crucial for its interaction with biological targets, facilitating hydrogen bonding and electrostatic interactions essential for binding affinity.
The biological activity of this compound primarily revolves around its ability to interact with specific molecular targets such as receptors and enzymes. The aminoethyl side chain enhances its capacity to form hydrogen bonds or ionic interactions, modulating the activity of various biological molecules.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related benzamide derivatives can inhibit receptor tyrosine kinases (RTKs) associated with cancer progression. The compound's ability to inhibit specific kinases has been demonstrated in various cell lines, suggesting its potential as an anticancer agent .
Table 1: Inhibitory Activity Against Receptor Tyrosine Kinases
| Compound Name | IC50 (nM) | Target Kinase |
|---|---|---|
| Compound A | 900 | EGFR |
| Compound B | 250 | HER-2 |
| Compound C | 150 | PDGFRa |
Enzyme Inhibition
This compound has also been investigated for its inhibitory effects on certain enzymes. Studies suggest that it may act as a potent inhibitor of cholinesterases, which are critical in neurotransmission processes . This property makes it a candidate for further development in treating neurodegenerative diseases.
Table 2: Enzyme Inhibition Potency
| Enzyme | IC50 (µM) |
|---|---|
| Cholinesterase A | 0.5 |
| Cholinesterase B | 0.3 |
Case Studies
- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that compounds derived from the benzamide structure exhibited cytotoxic effects, leading to cell cycle arrest and apoptosis. The most active compounds showed IC50 values in the nanomolar range against multiple cancer types .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups. These findings indicate its potential effectiveness in therapeutic applications against cancer .
- Receptor Binding Studies : Binding assays revealed that this compound interacts selectively with certain receptors, which could be exploited for developing targeted therapies in oncology.
Q & A
Q. How to design a high-throughput screening (HTS) pipeline for optimizing this compound class?
- Workflow :
Primary Screen : 384-well plate assay with T. brucei cultures (IC50 determination).
Counter-Screen : Mammalian cell cytotoxicity (e.g., HEK293) to establish selectivity indices .
Tiered SAR : Prioritize analogs with SI > 10 for lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
